2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid typically involves the cyclization of 2-aminophenol with glyoxylic acid under acidic conditionsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be highly efficient and environmentally friendly. This method reduces reaction times and increases yields compared to traditional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminobenzo[d]thiazol-6-yl)-2-hydroxyacetic acid
- 2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid
Uniqueness
2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in inhibiting certain enzymes and greater selectivity in targeting cancer cells .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzoxazol-6-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-9-11-5-2-1-4(3-6(5)15-9)7(12)8(13)14/h1-3,7,12H,(H2,10,11)(H,13,14) |
InChI Key |
XHQBFOJATLFHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(C(=O)O)O)OC(=N2)N |
Origin of Product |
United States |
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